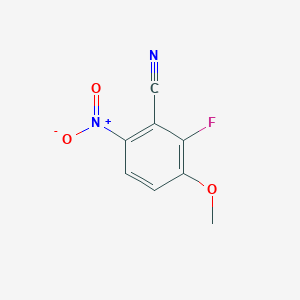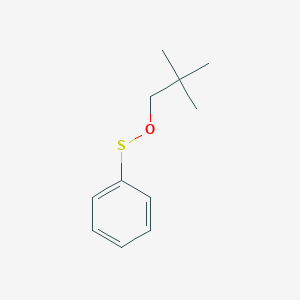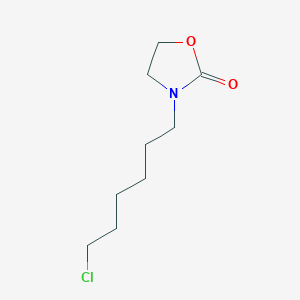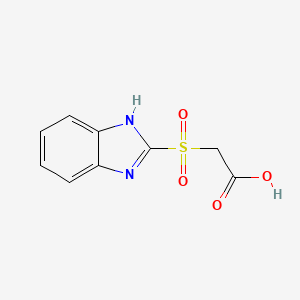
2-Benzimidazolylsulfonylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzimidazolylsulfonylacetic acid is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological and industrial applications. Benzimidazole derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a benzimidazole ring fused with a sulfonylacetic acid moiety, makes it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzimidazolylsulfonylacetic acid typically involves the reaction of 2-cyanomethylbenzimidazole with sulfonyl chlorides under acidic conditions. One common method includes the hydrolysis of 2-cyanomethylbenzimidazole to yield 2-benzimidazole acetic acid, followed by esterification with alcohols in the presence of a catalytic amount of concentrated sulfuric acid . The reaction conditions often require low temperatures to ensure high yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain optimal reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzimidazolylsulfonylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
2-Benzimidazolylsulfonylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-Benzimidazolylsulfonylacetic acid involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can bind to the minor groove of DNA, interfering with DNA replication and transcription processes.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as those involved in cell proliferation and survival pathways.
Signal Transduction: The compound can disrupt signal transduction pathways, leading to apoptosis in cancer cells.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: Exhibits similar anticancer and antimicrobial properties.
1-(Substituted pyrimidin-2-yl)benzimidazoles: Known for their anti-inflammatory effects.
Uniqueness: 2-Benzimidazolylsulfonylacetic acid is unique due to its sulfonylacetic acid moiety, which enhances its solubility and reactivity compared to other benzimidazole derivatives
Propiedades
Número CAS |
73623-43-5 |
|---|---|
Fórmula molecular |
C9H8N2O4S |
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfonyl)acetic acid |
InChI |
InChI=1S/C9H8N2O4S/c12-8(13)5-16(14,15)9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Clave InChI |
GVUIGWHLOXHQGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({2-[(1,1-Dimethylethyl)oxy]ethyl}oxy)-3-pyridazinamine](/img/structure/B13990956.png)
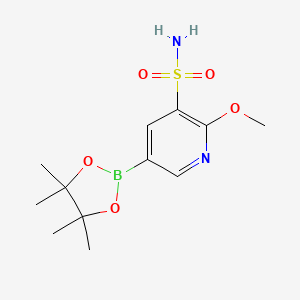
![N-(7-azidotetrazolo[1,5-c]pyrimidin-8-yl)acetamide](/img/structure/B13990984.png)
![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
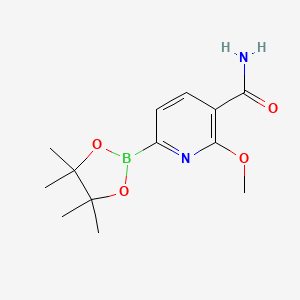
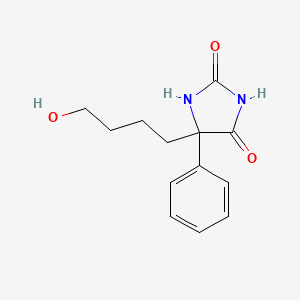
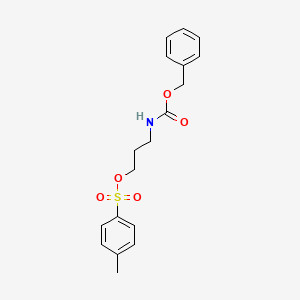
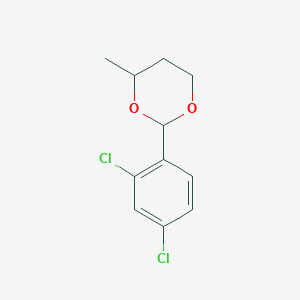

![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
